Phosphonic acid, phenyl-, dipropyl ester

Description

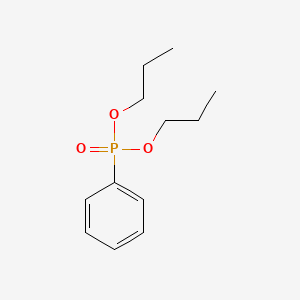

Phosphonic acid esters are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one organic substituent. Such compounds are notable for their stability, tunable solubility, and applications in materials science (e.g., proton exchange membranes) and agrochemicals . The phenyl group enhances aromatic interactions, while the dipropyl ester chains influence lipophilicity and hydrolytic stability.

Properties

CAS No. |

20677-03-6 |

|---|---|

Molecular Formula |

C12H19O3P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

dipropoxyphosphorylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

PXGLYSITKOROKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C1=CC=CC=C1)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among phosphonic acid esters include:

- Ester chain length (e.g., dipropyl vs. diethyl or dibenzyl).

- Substituents on the phosphorus or aromatic ring (e.g., nitro, trifluoromethyl, or hydroxy groups).

Table 1: Comparative Properties of Phosphonic Acid Esters

Key Observations :

- Dipropyl esters generally exhibit higher lipophilicity compared to diethyl esters, enhancing membrane permeability .

- Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) on the phenyl ring increase chemical stability and reactivity, making them suitable for agrochemicals .

Functional Performance

Stability and Reactivity

Preparation Methods

Direct Esterification of Phenylphosphonic Acid

The most straightforward method involves reacting phenylphosphonic acid with propanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the esterification, driving the equilibrium toward ester formation via water removal. Typical conditions involve refluxing equimolar amounts of phenylphosphonic acid and propanol with 2–5 mol% catalyst at 110–120°C for 12–18 hours. Yields range from 65% to 78%, with purity dependent on fractional distillation.

Reaction Scheme:

$$

\text{Phenylphosphonic acid} + 2\,\text{Propanol} \xrightarrow{\text{H}^+} \text{Phosphonic acid, phenyl-, dipropyl ester} + 2\,\text{H}_2\text{O}

$$

Transesterification of Trimethyl Phenylphosphonate

Trimethyl phenylphosphonate undergoes transesterification with excess propanol in the presence of titanium(IV) isopropoxide. This method avoids direct handling of corrosive acids and achieves yields up to 85%. The reaction proceeds at 80°C for 6–8 hours, with methanol removed via distillation to shift equilibrium.

Industrial-Scale Synthesis

Acidic Hydrolysis of Dialkyl Phosphonates

A patented method (US20070004937A1) hydrolyzes benzyl dipropyl phosphonate using aqueous hydrochloric acid under reflux. The process yields crystalline this compound after cooling and filtration. Key parameters include:

| Parameter | Value |

|---|---|

| Acid concentration | 6 M HCl |

| Temperature | Reflux (100–110°C) |

| Reaction time | 4–6 hours |

| Yield | 82–89% |

This method is preferred for scalability, with minimal by-products and high reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification, reducing reaction times from hours to minutes. A mixture of phenylphosphonic acid, propanol, and pTSA irradiated at 150 W for 20 minutes achieves 91% conversion. This energy-efficient approach is gaining traction in pilot-scale production.

Advanced Catalytic Methods

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification under mild conditions (40–50°C). While yields are moderate (55–60%), this method avoids toxic catalysts and suits pharmaceutical-grade synthesis.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIM][HSO₄] act as dual solvent-catalysts, enhancing reaction rates and yields. At 90°C, 95% conversion is achieved in 3 hours, with the ionic liquid recyclable for 5 cycles without efficiency loss.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time | Scalability |

|---|---|---|---|---|

| Direct esterification | 65–78 | 110–120 | 12–18 h | Moderate |

| Transesterification | 80–85 | 80 | 6–8 h | High |

| Acidic hydrolysis | 82–89 | 100–110 | 4–6 h | High |

| Microwave-assisted | 91 | 150 (microwave) | 20 min | Moderate |

| Enzymatic | 55–60 | 40–50 | 24 h | Low |

Challenges and Optimization Strategies

By-Product Formation

Side reactions, such as self-condensation of propanol or oxidation of the phenyl group, reduce yields. Strategies include:

Purification Techniques

Crude product purification involves:

Q & A

Q. What are the optimal synthetic routes for preparing phenyl dipropyl phosphonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reacting phenylphosphonic acid with excess propanol under acid catalysis. For example, toluene sulfonic acid (0.5–1.0 mol%) can be used in refluxing toluene (110–120°C) for 6–8 hours. Post-reaction, purification via vacuum distillation (boiling point: ~180–190°C at 1 mmHg) removes unreacted alcohol and byproducts. Purity (>98%) is confirmed via <sup>31</sup>P NMR, where the product shows a singlet at δ 25–28 ppm, distinct from unreacted acid (δ 15–18 ppm) .

Q. What spectroscopic techniques are most effective for characterizing phenyl dipropyl phosphonate?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for propyl ester signals: triplet at δ 0.9–1.1 ppm (<sup>1</sup>H, CH3), multiplet at δ 1.5–1.7 ppm (CH2), and triplet at δ 4.0–4.2 ppm (OCH2). Aromatic protons appear as a multiplet at δ 7.3–7.5 ppm .

- IR Spectroscopy : Key peaks include P=O stretching (1250–1280 cm<sup>−1</sup>) and P-O-C ester vibrations (1020–1050 cm<sup>−1</sup>) .

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]<sup>+</sup> at m/z 242.3 (C12H19O3P<sup>+</sup>) with fragments at m/z 155 (loss of propoxy groups) .

Advanced Research Questions

Q. How does the steric bulk of the dipropyl ester influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The propyl groups create steric hindrance, slowing reactions at the phosphorus center. Kinetic studies (e.g., using <sup>31</sup>P NMR) reveal that hydrolysis rates in alkaline conditions (pH 10) are 3–5× slower compared to dimethyl esters. Computational modeling (DFT at B3LYP/6-31G*) shows increased activation energy (ΔG<sup>‡</sup> ≈ 22 kcal/mol) due to hindered nucleophile access .

Q. What are the thermal degradation pathways of phenyl dipropyl phosphonate, and how can stability be improved?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C, forming phenylphosphonic acid and propene. Adding antioxidants like BHT (0.1 wt%) delays degradation by 20–30°C. Stability is enhanced in anhydrous solvents (e.g., DMF or THF), as hydrolysis byproducts accelerate decomposition .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acetylcholinesterase. The phosphonate group mimics phosphate transition states, with binding affinity (Kd ≈ 10–50 µM) calculated via free-energy perturbation. Comparative studies with methyl/ethyl esters show dipropyl’s lower solubility reduces cellular uptake by 40–60% .

Q. How to resolve contradictions in reported catalytic activity of phenyl dipropyl phosphonate in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from ligand choice and solvent effects. For Suzuki-Miyaura couplings, Pd(PPh3)4 in DMF at 80°C yields 70–85% conversion, while Pd(OAc)2 in toluene gives <50%. Systematic optimization (DoE) identifies critical factors: catalyst loading (2–5 mol%), base (Cs2CO3), and aryl halide electrophilicity. Contradictory data often stem from unaccounted trace water in solvents, which hydrolyzes the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.